Erythromycin ethylcarbonate
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Overview
Description
Erythromycin ethylcarbonate is a derivative of erythromycin, a macrolide antibiotic. This compound is used to treat a variety of bacterial infections, particularly those caused by gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin ethylcarbonate is synthesized by reacting erythromycin with ethyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain the ethylcarbonate derivative . The fermentation process is optimized to maximize yield and purity, and the subsequent chemical reaction is carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Erythromycin ethylcarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form erythromycin and ethyl carbonate.
Substitution: The ethylcarbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Erythromycin and ethyl carbonate.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Derivatives of erythromycin with different functional groups.
Scientific Research Applications
Erythromycin ethylcarbonate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Erythromycin ethylcarbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the elongation of the peptide chain and ultimately inhibiting protein synthesis . This action is bacteriostatic, meaning it prevents the growth and reproduction of bacteria rather than killing them outright .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: Another macrolide antibiotic with improved acid stability and bioavailability compared to erythromycin.
Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced pharmacokinetic properties.
Uniqueness
Erythromycin ethylcarbonate is unique in its specific chemical modification, which improves its stability and bioavailability compared to erythromycin . This makes it particularly useful in certain clinical settings where enhanced stability is required .
Properties
CAS No. |
1334-35-6 |
---|---|
Molecular Formula |
C40H73NO16 |
Molecular Weight |
824.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;ethyl hydrogen carbonate |
InChI |
InChI=1S/C37H67NO13.C3H6O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-6-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
FHVBJYZAOURXAF-YZPBMOCRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O |
Origin of Product |
United States |
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